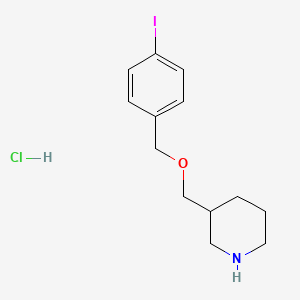
4-Iodobenzyl 3-piperidinylmethyl ether hydrochloride
説明
科学的研究の応用
Radiopaque Materials
Leachable-free radiopaque iodinated polymers, which incorporate 4-iodobenzyl groups, are developed as durable embolization materials visible through X-ray tomography. These materials are particularly useful in medical applications like endovascular embolization, offering improved visibility and stability compared to traditional liquid embolics (Agusti et al., 2015).
Chemical Synthesis and Molecular Studies
In chemical synthesis, homochiral α-dibenzylamino aldehydes, which may include derivatives of 4-iodobenzyl 3-piperidinylmethyl ether, are utilized to produce enantioenriched piperidinols. These compounds are significant for research in organic chemistry and drug development due to their unique structural properties (Andrés et al., 2007).
Embolization and Polymer Science
The application of iodobenzyl groups, as in 4-iodobenzyl 3-piperidinylmethyl ether, extends to the creation of novel polymers and materials for embolization procedures. These materials are designed to be resistant to hydrolysis, offering a significant improvement in the field of polymer science and medical applications (Wittig, 1980).
Coordination Polymers in Magnetic Studies
The compound is also relevant in the synthesis and study of coordination polymers, where it may be used in combination with various metal ions. This research is crucial for understanding magnetic properties and potential applications in material science (Ahmad et al., 2012).
Photodynamic Therapy and Imaging
4-Iodobenzyl derivatives have been studied for their potential in photodynamic therapy and imaging, particularly in tumor treatment and visualization. Such compounds offer a promising avenue for targeted cancer therapies and diagnostic techniques (Pandey et al., 2009).
Radiochemical Applications
The compound's derivatives have been explored in radiochemical applications, particularly as sigma-1 receptor ligands. This involves studies in nuclear chemistry and has potential implications in medical imaging and therapy (Sadeghzadeh et al., 2014).
生化学分析
Temporal Effects in Laboratory Settings
The effects of 4-Iodobenzyl 3-piperidinylmethyl ether hydrochloride can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Additionally, it can bind to various proteins, influencing its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals and post-translational modifications . For example, it may be localized to the mitochondria, where it can influence energy production and metabolic activity . Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications.
特性
IUPAC Name |
3-[(4-iodophenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO.ClH/c14-13-5-3-11(4-6-13)9-16-10-12-2-1-7-15-8-12;/h3-6,12,15H,1-2,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGHAWHGDGNZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B1398154.png)

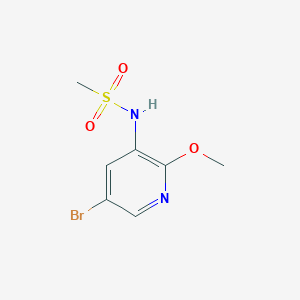
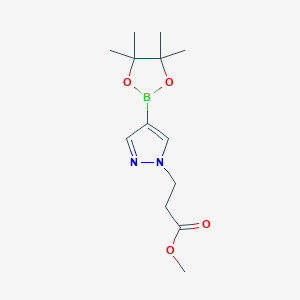
![[4-(1H-tetrazol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1398161.png)
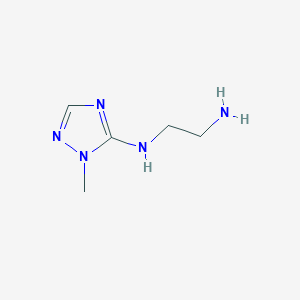

![1H-Indole, 5-bromo-2,3-dihydro-1-[(1-methylethyl)sulfonyl]-](/img/structure/B1398168.png)


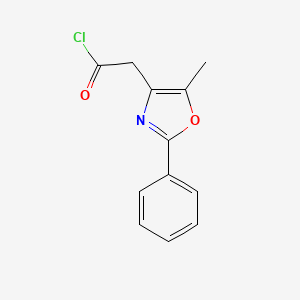
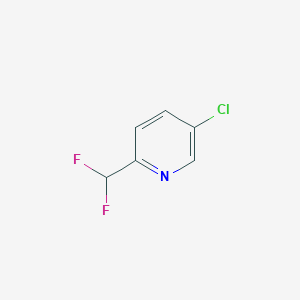
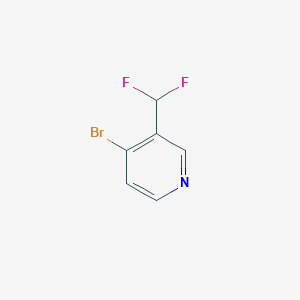
![N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1398177.png)
